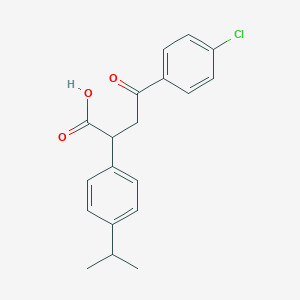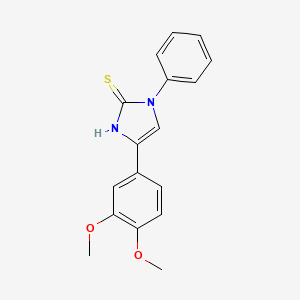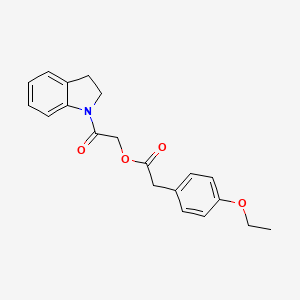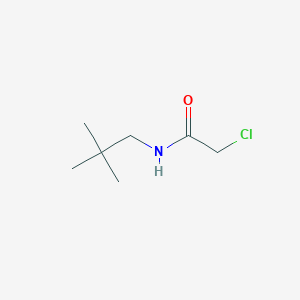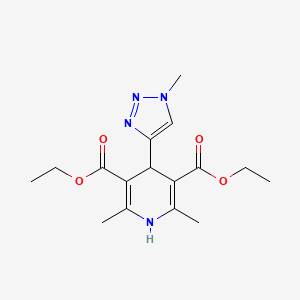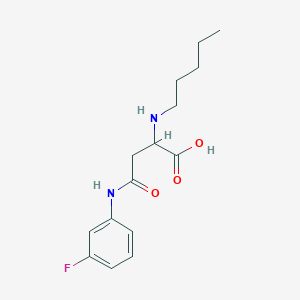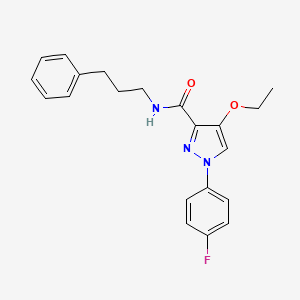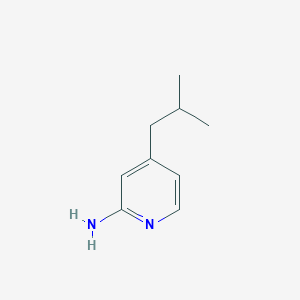
2-Pyridinamine, 4-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyridinamine, 4-(2-methylpropyl)- is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.225. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinamine, 4-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine, 4-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxyfunctionalization of Pyridine Derivatives
The application of enzymes or whole cells for the preparation of hydroxylated pyridines represents a promising method due to the limitations of chemical synthesis. Burkholderia sp. MAK1 demonstrates significant potential in converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, highlighting an environmentally friendly approach to producing biologically active substances and polymers with unique physical properties (Stankevičiūtė et al., 2016).
Catalysis and Organic Synthesis
The reactivity of pyridine derivatives with osmium-hexahydride complexes has been explored for the activation of C(sp2)−H bonds and the reduction of CE (E = CH, N) bonds. These reactions offer insights into the design of new catalytic processes for functionalizing pyridines and enhancing their applications in organic synthesis (Barrio et al., 2004).
Synthesis of Heterocyclic Compounds
Pyridine derivatives are crucial in the synthesis of heterocyclic compounds such as pyrrolidines, which have applications in medicine, dyes, and agrochemicals. The polar [3+2] cycloaddition reaction represents a method for constructing pyrrolidine frameworks under mild conditions, contributing to the field of medicinal chemistry and industrial applications (Żmigrodzka et al., 2022).
Methylation of Pyridines
The development of new catalytic methods for the direct methylation of pyridines using methanol and formaldehyde highlights the significance of pyridine derivatives in drug discovery and organic chemistry. Such advancements in functionalizing pyridine cores open up new avenues for synthesizing complex molecules with potential pharmaceutical applications (Grozavu et al., 2020).
Environmental and Material Science Applications
Pyridine derivatives have shown potential in environmental applications, such as the sonochemical degradation of toxic organic compounds. The combination of ultrasound with various oxidants presents an effective treatment strategy for the removal of hazardous substances, demonstrating the versatility of pyridine derivatives in environmental remediation (Daware & Gogate, 2020).
Properties
IUPAC Name |
4-(2-methylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJJHRUBJUNVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
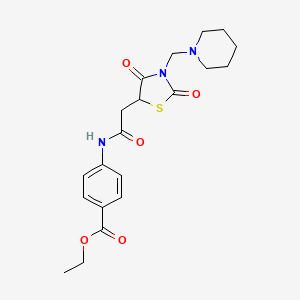

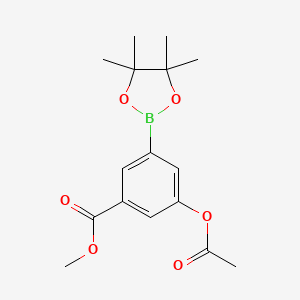
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)

